Sodium hydroxymethanesulfinate hydrate

Reducing Agent Stability Reactive Oxygen Species Kinetics

Select sodium hydroxymethanesulfinate hydrate (Rongalite) for applications demanding precise reduction control. Unlike faster-acting sodium dithionite, its alkaline-stable formulation and equilibrium-driven release of the reactive sulfoxylate dianion (SO₂²⁻) enable high-yield sulfone/sultine synthesis and uniform vat dye fixation. This gradual, tautomerism-governed mechanism prevents over-reduction and fiber damage, ensuring reproducible process outcomes. Verify purity with validated electrochemical methods (LOD: 0.58 ng/mL in complex matrices) for quality-critical procurement.

Molecular Formula CH5NaO4S
Molecular Weight 136.11 g/mol
CAS No. 1345961-23-0
Cat. No. B6331177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium hydroxymethanesulfinate hydrate
CAS1345961-23-0
Molecular FormulaCH5NaO4S
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC(O)S(=O)[O-].O.[Na+]
InChIInChI=1S/CH4O3S.Na.H2O/c2-1-5(3)4;;/h2H,1H2,(H,3,4);;1H2/q;+1;/p-1
InChIKeyZKODLPLYXXUCHB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Hydroxymethanesulfinate Hydrate Procurement: Reducing Agent Properties and Specifications


Sodium hydroxymethanesulfinate hydrate (CAS 1345961-23-0), commonly available as the dihydrate and referred to as Rongalite, is a sulfur-containing organic reducing agent belonging to the sulfoxylate class. Characterized by a hydroxymethyl group attached to a sulfinic acid moiety [1], the compound exists as a water-soluble, white crystalline solid . Its reduction potential is not based on a simple electron transfer but is governed by a complex equilibrium in solution. Notably, the hydroxymethanesulfinate ion undergoes a tautomerism, existing in equilibrium with a form that yields formaldehyde and the reactive sulfoxylate dianion (SO2^2-) in alkaline media, which is the active reducing species [2]. This specific chemical behavior fundamentally defines its performance profile in industrial and research applications, as detailed in the following sections.

Technical Rationale Against Substituting Sodium Hydroxymethanesulfinate Hydrate with Common Sulfur-Based Reductants


Direct substitution of sodium hydroxymethanesulfinate (HMS) with other sulfur-based reducing agents like sodium dithionite or thiourea dioxide (TUDO) is technically unsound due to critical differences in stability, reduction kinetics, and active species generation [1]. While all three are used in reductive processes, their behavior in aqueous solutions diverges significantly. Sodium dithionite is highly unstable in acidic media and moisture, decomposing rapidly, whereas HMS demonstrates relative stability in alkaline environments [2]. Conversely, thiourea dioxide generates a potent reductant (sulfoxylate) only upon aging or activation, offering faster kinetics but with different process control requirements compared to HMS's more gradual release of reducing power [3]. Furthermore, HMS acts as a direct source of the sulfoxylate dianion (SO2^2-) in alkaline conditions, a mechanistic distinction that enables specific organic transformations, such as the preparation of sulfones, which are not readily achievable with other reductants . These fundamental differences in reactivity and stability directly impact reaction yield, product purity, and process reproducibility, making a generic substitution a high-risk decision. The following quantitative evidence substantiates these critical performance distinctions.

Quantitative Comparative Evidence for Sodium Hydroxymethanesulfinate Hydrate Selection


Hydrolytic Stability: Alkaline vs. Acidic Conditions Compared to Thiourea Dioxide

Sodium hydroxymethanesulfinate (HMS) exhibits a starkly different stability profile compared to its close analog thiourea dioxide (TUDO) under varying pH conditions, a key factor for process design. While HMS is relatively stable in aqueous alkaline environments, it rapidly decomposes in acidic media to yield sulfur dioxide among other products [1]. In contrast, TUDO requires an activation step or aging to generate its active reductant, leading to different induction periods and kinetic profiles [2]. A detailed kinetic study of HMS decomposition in slightly acidic medium revealed an induction period that persists until molecular oxygen is fully consumed, after which dithionite (S2O4^2-) is produced [3]. This oxygen-dependent induction phase is a unique mechanistic feature of HMS, absent in the decomposition pathways of TUDO, and allows for controlled, staged reduction in aerobic-to-anaerobic transition processes.

Reducing Agent Stability Reactive Oxygen Species Kinetics

Reduction Potency and Rate: Comparative Performance Against Sodium Dithionite and Thiourea Dioxide

In practical applications, the reduction rate of sodium hydroxymethanesulfinate (HMS) is a key differentiator from other common reductants. HMS is noted for exhibiting slower reduction rates compared to sodium dithionite, which is a more powerful and faster-acting reductant [1]. Thiourea dioxide, particularly in aged solutions, can generate stronger sulfoxylate ions and offer faster reduction kinetics than HMS [2]. This places HMS as a milder reductant, providing a balance between stability and reactivity. This slower, more controlled reducing action is preferred in processes where over-reduction or damage to sensitive substrates is a concern, such as in certain textile treatments and polymerizations.

Vat Dyeing Reduction Kinetics Textile Chemistry

Functional Group Reactivity: Specificity as an SO2- Anion Source vs. Sodium Dithionite

Sodium hydroxymethanesulfinate (HMS) is a versatile reagent in organic synthesis, uniquely positioned to act as a direct source of the sulfoxylate dianion (SO2^2-) . This allows for specific transformations, such as the preparation of sulfones and sultines, which are difficult or less efficient with other reductants. While sodium dithionite is also a source of SO2-derived species, its high sensitivity to moisture and rapid decomposition in acidic conditions makes it less practical for controlled, high-yield sulfone synthesis [1]. HMS's ability to provide the SO2^2- anion in a more stable and controlled manner under alkaline conditions gives it a distinct advantage in synthetic routes requiring this specific intermediate.

Organic Synthesis Sulfones Dehalogenation

Environmental Stability: Moisture and Acid Sensitivity vs. Sodium Dithionite

A critical factor in reagent selection is its stability under storage and handling conditions. Sodium hydroxymethanesulfinate (HMS) demonstrates a clear advantage over sodium dithionite in this regard. Sodium dithionite is highly sensitive to moisture and decomposes rapidly in acidic conditions, posing significant handling and storage challenges and leading to loss of reductive power over time [1]. In contrast, HMS is noted for its relative stability in alkaline environments, making it a more robust and reliable reagent for industrial processes where precise stoichiometry and consistent activity are required [2]. This stability translates directly to a longer shelf-life and more predictable performance upon use.

Chemical Storage Reagent Stability Process Safety

Detection Sensitivity in Food Matrices: Analytical Benchmarking

While not a direct performance comparator for reduction applications, analytical detection limits provide an important benchmark for quality control and regulatory compliance. A highly sensitive electrochemical sensor based on Ag nanoparticles on a PPy@PEDOT:PSS film has been developed for detecting sodium hydroxymethanesulfinate (SHF) molecules in food products [1]. The sensor demonstrated a limit of detection (LOD) of 0.58 ng/mL in milk and 0.29 ng/mL in rice flour, with a linear range of 1-130 ng/mL [2]. This quantitative data establishes a clear analytical target for detecting and quantifying HMS residues, which is essential for food safety monitoring and adherence to regulatory limits regarding its potential use as an illicit bleaching agent. Such specific, low-level detection capabilities are critical for verifying compliance and are not directly transferable to other reducing agents like dithionite or TUDO without similar method development.

Food Safety Electrochemical Sensor Analytical Chemistry

Validated Application Scenarios for Sodium Hydroxymethanesulfinate Hydrate


Controlled Reduction in Vat Dyeing and Textile Printing

The slower reduction kinetics of sodium hydroxymethanesulfinate (HMS), as identified in comparison to sodium dithionite [4], make it the superior choice for vat dyeing and textile printing processes requiring precise, gradual reduction. Its ability to provide a controlled release of reducing power minimizes the risk of over-reduction and damage to delicate fibers or uneven dye fixation, leading to higher quality and more consistent color yield. This is a key industrial application where the milder reducing profile of HMS offers a distinct process advantage over faster-acting alternatives.

Synthesis of Sulfones and Sultines in Organic Chemistry

HMS is the preferred reagent for the synthesis of sulfones and sultines, as it functions as a direct and stable source of the sulfoxylate dianion (SO2^2-) under alkaline conditions [4]. This specific reactivity is less efficiently achieved with sodium dithionite due to its instability. Procurement of HMS for this application directly enables high-yielding, reproducible synthetic protocols in medicinal chemistry, materials science, and fine chemical production, as evidenced by its widespread use as a versatile SO2- anion source .

Staged Reduction Processes in Aerobic-to-Anaerobic Transition Systems

The unique decomposition mechanism of HMS, characterized by an oxygen-dependent induction period before the generation of the strong reductant dithionite, allows for staged reduction [4]. This is a critical differentiator from thiourea dioxide, which does not exhibit this behavior. This property enables HMS to be used in processes that require an initial aerobic phase followed by a reductive anaerobic step. This controlled transition is valuable in certain polymerization initiator systems and in studying non-linear kinetic phenomena .

Quality Control and Regulatory Compliance in Food Safety

For applications involving food contact materials or where HMS is a potential contaminant of concern (e.g., as an illicit bleaching agent), the established quantitative analytical method provides a clear benchmark [4]. The electrochemical sensor with a validated limit of detection (LOD) of 0.58 ng/mL in milk and 0.29 ng/mL in rice flour offers a specific, sensitive, and rapid method for detecting HMS molecules. This allows for rigorous quality control and ensures compliance with food safety regulations, a verification that cannot be achieved without a method specifically validated for this compound .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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